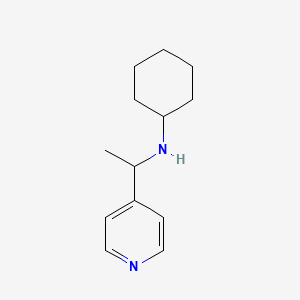

N-(1-pyridin-4-ylethyl)cyclohexanamine

Description

Properties

IUPAC Name |

N-(1-pyridin-4-ylethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOSUGBBZLQCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Nucleophilic Substitution Reaction

This method involves the reaction of a pyridine derivative with a cyclohexanamine precursor. The general procedure involves:

- Step 1: Preparation of the pyridine derivative, such as 4-vinylpyridine.

- Step 2: Hydroamination of the vinyl group with cyclohexanamine in the presence of a catalyst.

| Reagents | Conditions | Yield |

|---|---|---|

| 4-Vinylpyridine | Cyclohexanamine, Catalyst (e.g., Pd), Solvent (e.g., THF) | Variable |

Method 2: Reductive Amination

This method involves the reduction of an imine formed from a pyridine aldehyde and cyclohexanamine.

- Step 1: Formation of the imine by reacting pyridine-4-carbaldehyde with cyclohexanamine.

- Step 2: Reduction of the imine using a reducing agent like sodium borohydride or a metal catalyst under hydrogen pressure.

| Reagents | Conditions | Yield |

|---|---|---|

| Pyridine-4-carbaldehyde, Cyclohexanamine | Reducing Agent (e.g., NaBH4), Solvent (e.g., MeOH) | High |

Detailed Synthesis Protocol

Protocol for N-(1-Pyridin-4-ylethyl)cyclohexanamine via Reductive Amination

-

- Mix pyridine-4-carbaldehyde (1.0 eq) with cyclohexanamine (1.0 eq) in methanol.

- Stir at room temperature for several hours to form the imine.

-

- Add sodium borohydride (1.5 eq) to the imine solution.

- Stir for 2 hours at room temperature.

- Quench the reaction with water and extract with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

- Purify the crude product by column chromatography using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate).

Research Findings and Challenges

- Yield and Purity: The yield and purity of This compound can vary significantly depending on the reaction conditions and the choice of catalyst or reducing agent.

- Scalability: Scaling up the synthesis while maintaining yield and purity is a challenge that requires optimization of reaction conditions and possibly the use of different catalysts or solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-4-ylethyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: The major products are often ketones or carboxylic acids.

Reduction: The primary product is the fully reduced amine.

Substitution: The products depend on the substituent introduced, such as alkylated or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block: N-(1-Pyridin-4-ylethyl)cyclohexanamine is employed as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

- Reactions: The compound can undergo oxidation to form N-(pyridin-4-ylmethyl)cyclohexanone and reduction to yield N-(pyridin-4-ylmethyl)cyclohexylamine. It can also participate in nucleophilic substitution reactions, which are crucial for introducing different substituents into the pyridine ring.

2. Biological Applications:

- Ligand Studies: In biological research, this compound serves as a ligand for studying receptor-ligand interactions. Its ability to engage in π-π interactions due to the pyridine ring enhances its binding affinity to various biological targets.

- Cannabinoid Receptor Modulation: Recent studies suggest that pyridine derivatives can act as modulators of cannabinoid receptors (CB1 and CB2). This property positions this compound as a candidate for therapeutic applications related to pain management and appetite stimulation .

Case Studies

Case Study 1: Cannabinoid Receptor Activity

A study investigated the effects of various pyridine compounds on cannabinoid receptors, revealing that this compound exhibited selective agonist activity at CB1 receptors, which could lead to potential therapeutic applications in managing chronic pain and appetite disorders .

Case Study 2: Synthetic Applications

Research demonstrated that this compound could be effectively utilized in multi-step synthesis protocols for creating complex organic frameworks, showcasing its versatility as a synthetic intermediate in pharmaceutical chemistry.

Mechanism of Action

The mechanism by which N-(1-pyridin-4-ylethyl)cyclohexanamine exerts its effects involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural features of N-(1-pyridin-4-ylethyl)cyclohexanamine and related compounds:

Key Observations :

- Pyridine vs. Phenyl Groups : The pyridinyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to phenyl groups in compound 4y . This may influence solubility and biological interactions.

- Amine vs. Amide : The carboxamide analog () replaces the amine with an amide, reducing basicity but increasing hydrolytic stability .

Nematicidal Activity

Cyclohexanamine (parent compound) exhibits potent nematicidal activity, causing 97.93% mortality in Meloidogyne incognita at 8.71 µM within 12 hours . Substitutions on the amine group, such as the pyridinyl-ethyl moiety in the target compound, could modulate this activity. For example:

Biological Activity

N-(1-pyridin-4-ylethyl)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclohexanamine backbone with a pyridine ring substituted at the 1-position. The molecular formula is C_{13}H_{18}N_2, which suggests potential interactions with various biological targets due to its structural characteristics.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Similar compounds have shown activity as inhibitors of specific enzymes involved in disease processes, such as sterol biosynthesis in Leishmania parasites, indicating that this compound may exhibit similar inhibitory effects.

Biological Activities

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Cytotoxicity :

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Case Study 1 : A study investigated the efficacy of a related compound in treating Leishmaniasis. The results indicated that the compound significantly reduced parasite load in infected mice models, providing insights into its potential as an antileishmanial agent.

- Case Study 2 : Research on anti-inflammatory properties demonstrated that treatment with this compound analogs resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting a mechanism for managing inflammatory diseases.

Q & A

Q. What are best practices for handling crystallographic data inconsistencies (e.g., twinning or disorder) in cyclohexanamine structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.